Cas no 67274-50-4 (Acetamide, N-(4-ethylphenyl)-N-hydroxy-)

Acetamide, N-(4-ethylphenyl)-N-hydroxy- 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-(4-ethylphenyl)-N-hydroxy-
- 67274-50-4
- CHEMBL157397
- N-(4-ethylphenyl)-N-hydroxyacetamide
-
- MDL: MFCD30534020
- インチ: InChI=1S/C10H13NO2/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-7,13H,3H2,1-2H3
- InChIKey: RQTIYOGWDGRMRI-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC=C(C=C1)N(C(=O)C)O
計算された属性
- せいみつぶんしりょう: 179.09469
- どういたいしつりょう: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- PSA: 40.54
Acetamide, N-(4-ethylphenyl)-N-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D606830-10g |
N-(4-ethylphenyl)-N-hydroxyacetamide |
67274-50-4 | 95% | 10g |
$1860 | 2024-06-05 | |
eNovation Chemicals LLC | D606830-10g |
N-(4-ethylphenyl)-N-hydroxyacetamide |
67274-50-4 | 95% | 10g |
$1860 | 2025-02-24 | |
eNovation Chemicals LLC | D606830-10g |
N-(4-ethylphenyl)-N-hydroxyacetamide |
67274-50-4 | 95% | 10g |
$1860 | 2025-02-27 |
Acetamide, N-(4-ethylphenyl)-N-hydroxy- 関連文献
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
4. Book reviews
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
Acetamide, N-(4-ethylphenyl)-N-hydroxy-に関する追加情報
Research Brief on Acetamide, N-(4-ethylphenyl)-N-hydroxy- (CAS: 67274-50-4): Recent Advances and Applications
In recent years, the compound Acetamide, N-(4-ethylphenyl)-N-hydroxy- (CAS: 67274-50-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique hydroxamic acid functional group, has shown promising potential in various therapeutic applications, particularly as an inhibitor of key enzymatic pathways. The following research brief synthesizes the latest findings related to this compound, highlighting its mechanism of action, pharmacological properties, and emerging applications in drug development.
Recent studies have focused on the role of Acetamide, N-(4-ethylphenyl)-N-hydroxy- as a potent histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a critical role in epigenetic regulation, and their dysregulation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits selective inhibition of HDAC6, a subtype known to be involved in protein aggregation and cellular stress responses. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions, revealing a high affinity for the zinc-binding domain of HDAC6.
In addition to its epigenetic modulation capabilities, Acetamide, N-(4-ethylphenyl)-N-hydroxy- has been investigated for its anti-inflammatory and neuroprotective effects. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound significantly reduced pro-inflammatory cytokine production in macrophage cell lines, suggesting potential applications in treating chronic inflammatory diseases. Furthermore, preclinical models of Alzheimer's disease showed that the compound could attenuate amyloid-beta-induced neurotoxicity, possibly through its dual action on HDAC6 and oxidative stress pathways.
The pharmacokinetic profile of Acetamide, N-(4-ethylphenyl)-N-hydroxy- has also been a subject of recent investigation. A pharmacokinetic study conducted by researchers at the University of Cambridge (2023) evaluated the compound's bioavailability, metabolism, and tissue distribution in rodent models. The results indicated favorable oral absorption and blood-brain barrier penetration, making it a viable candidate for central nervous system-targeted therapies. However, challenges such as rapid hepatic metabolism and potential off-target effects were noted, underscoring the need for further structural optimization.
From a synthetic chemistry perspective, novel methodologies for the efficient production of Acetamide, N-(4-ethylphenyl)-N-hydroxy- have been developed. A recent publication in Organic Process Research & Development (2024) described a scalable, green chemistry approach using catalytic hydroxylation of N-(4-ethylphenyl)acetamide, which improved yield and reduced environmental impact compared to traditional methods. This advancement is particularly relevant for industrial-scale production, addressing one of the key bottlenecks in translating this compound into clinical applications.
Looking ahead, the therapeutic potential of Acetamide, N-(4-ethylphenyl)-N-hydroxy- continues to expand. Ongoing clinical trials are exploring its efficacy in combination therapies for hematological malignancies, leveraging its HDAC inhibitory properties. Additionally, computational drug design efforts are underway to develop derivatives with enhanced selectivity and reduced toxicity profiles. As research progresses, this compound is poised to make significant contributions to the development of next-generation epigenetic therapies and multifunctional pharmacological agents.
67274-50-4 (Acetamide, N-(4-ethylphenyl)-N-hydroxy-) 関連製品
- 2097954-43-1(1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole)
- 457613-78-4([4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid)
- 1086228-35-4(1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea)
- 172349-10-9(5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride)
- 2549016-57-9(6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine)
- 2205504-91-0(3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid)
- 161787-73-1(3-amino-1,1,1-trifluoro-4-methylpentan-2-ol)
- 1935193-22-8(2-Amino-1,2-dicyclopropylethan-1-one)
- 1392219-01-0((4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)
- 1804790-74-6(2-(Bromomethyl)-5-methoxy-3-nitro-4-(trifluoromethoxy)pyridine)



